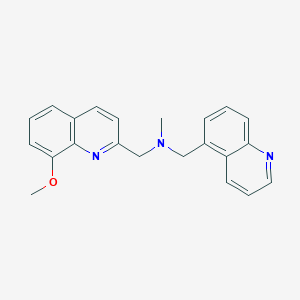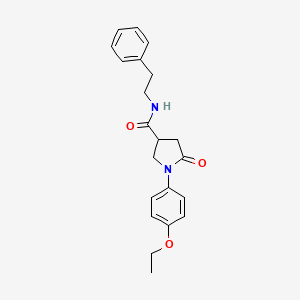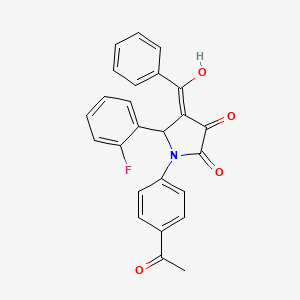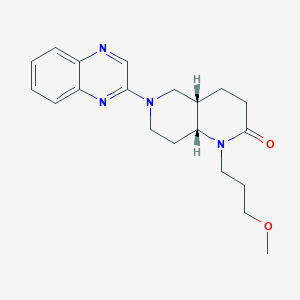
1-(8-methoxy-2-quinolinyl)-N-methyl-N-(5-quinolinylmethyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(8-methoxy-2-quinolinyl)-N-methyl-N-(5-quinolinylmethyl)methanamine is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound is also known as 8-Methoxy-2-((N-(5-quinolinylmethyl)-N-methyl)amino)methyl)quinoline or MQL.
作用機序
The exact mechanism of action of 1-(8-methoxy-2-quinolinyl)-N-methyl-N-(5-quinolinylmethyl)methanamine is not fully understood. However, it has been shown to interact with various targets in the body, including DNA, RNA, and proteins. It has been suggested that the compound induces apoptosis in cancer cells by activating the p53 pathway and inhibiting the NF-kappaB pathway. In Alzheimer's disease and Parkinson's disease, it has been shown to inhibit the formation of toxic protein aggregates.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and inhibit the formation of amyloid-beta plaques and alpha-synuclein aggregates. It has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
The advantages of using 1-(8-methoxy-2-quinolinyl)-N-methyl-N-(5-quinolinylmethyl)methanamine in lab experiments include its potential therapeutic applications in various diseases, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and antioxidant properties. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 1-(8-methoxy-2-quinolinyl)-N-methyl-N-(5-quinolinylmethyl)methanamine. These include:
1. Further studies on the compound's mechanism of action and its interactions with various targets in the body.
2. Clinical trials to investigate the compound's potential therapeutic applications in cancer, Alzheimer's disease, and Parkinson's disease.
3. Development of more efficient synthesis methods for the compound.
4. Development of derivatives of the compound with improved pharmacological properties.
5. Studies on the compound's potential toxicity and safety profile.
Conclusion:
This compound is a chemical compound that has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer activity, inhibit the formation of amyloid-beta plaques and alpha-synuclein aggregates, and have anti-inflammatory and antioxidant properties. However, further research is needed to fully understand its mechanism of action and potential toxicity. The compound has potential as a therapeutic agent, and its future directions of research are promising.
合成法
The synthesis of 1-(8-methoxy-2-quinolinyl)-N-methyl-N-(5-quinolinylmethyl)methanamine is a multi-step process that involves the reaction of 8-methoxy-2-quinolinecarboxaldehyde with N-methyl-N-(5-quinolinylmethyl)amine in the presence of a reducing agent. The product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
1-(8-methoxy-2-quinolinyl)-N-methyl-N-(5-quinolinylmethyl)methanamine has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In Alzheimer's disease and Parkinson's disease, it has been shown to inhibit the formation of amyloid-beta plaques and alpha-synuclein aggregates, respectively.
特性
IUPAC Name |
N-[(8-methoxyquinolin-2-yl)methyl]-N-methyl-1-quinolin-5-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-25(14-17-7-3-9-20-19(17)8-5-13-23-20)15-18-12-11-16-6-4-10-21(26-2)22(16)24-18/h3-13H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFMPUJJUWBZAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C2C=CC=NC2=CC=C1)CC3=NC4=C(C=CC=C4OC)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate](/img/structure/B5326193.png)


![(4aS*,8aR*)-6-[(2-amino-4-methylpyrimidin-5-yl)carbonyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5326213.png)
![8-(2,4-difluoro-3-methoxybenzoyl)-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5326219.png)
![5-chloro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5326232.png)
![N-[3-(dimethylamino)propyl]-5H-dibenzo[b,f]azepine-5-carboxamide hydrochloride](/img/structure/B5326239.png)

![ethyl 4-[2-(benzyloxy)ethyl]-1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5326283.png)

![2-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5326305.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5326314.png)
